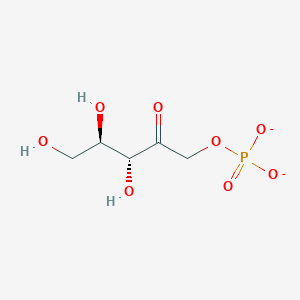

D-ribulose 1-phosphate(2-)

Description

Context within Pentose (B10789219) Phosphate (B84403) Metabolism and Carbohydrate Biochemistry

D-ribulose 1-phosphate(2-) is primarily recognized for its connection to the pentose phosphate pathway (PPP), a fundamental metabolic route that runs parallel to glycolysis. wikipedia.org The PPP is responsible for generating NADPH, a key reducing agent in anabolic reactions, and producing pentose sugars necessary for nucleotide and nucleic acid synthesis. wikipedia.org While D-ribulose 5-phosphate is a more central intermediate in the canonical PPP, D-ribulose 1-phosphate emerges in specialized metabolic contexts. wikipedia.orgsmpdb.ca

In some organisms, alternative pathways for pentose utilization exist that can involve the formation of D-ribulose 1-phosphate. For instance, biosynthetic routes to ethylene (B1197577) glycol from xylose in engineered Escherichia coli have been shown to proceed via a D-ribulose 1-phosphate intermediate. plos.org

Structural and Stereoisomeric Considerations of D-Ribulose Phosphates

Ribulose is a ketopentose, meaning it is a five-carbon sugar with a ketone functional group. wikipedia.org The "D-" designation refers to the stereochemistry at the chiral carbon furthest from the ketone group. Ribulose has two enantiomers, D-ribulose and L-ribulose. wikipedia.org D-ribulose is a diastereomer of D-xylulose. wikipedia.org

The position of the phosphate group is a critical structural determinant. In D-ribulose 1-phosphate, the phosphate is attached to the first carbon atom. This is distinct from the more common D-ribulose 5-phosphate, where the phosphate group is on the fifth carbon. nih.gov Another significant related compound is D-ribulose 1,5-bisphosphate, which has phosphate groups on both the first and fifth carbons and is a key substrate in carbon fixation. wikipedia.orgusp.br

Historical Discovery and Early Investigations of Ribulose Phosphate Metabolism

The elucidation of the pentose phosphate pathway and the Calvin-Benson cycle in the mid-20th century laid the groundwork for understanding ribulose phosphate metabolism. wikipedia.orgusp.br The discovery of ribulose 1,5-bisphosphate (RuBP) by Andrew Benson in 1951 was a pivotal moment. wikipedia.orgusp.br Early work in the 1950s with spinach leaf extracts led to the identification of phosphoribulokinase, the enzyme that synthesizes RuBP from ribulose 5-phosphate and ATP. wikipedia.org These foundational discoveries highlighted the central role of phosphorylated ribulose derivatives in photosynthesis and carbon metabolism, paving the way for further investigation into related compounds like D-ribulose 1-phosphate. usp.brnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C5H9O8P-2 |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

[(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/p-2/t3-,5-/m1/s1 |

InChI Key |

NBOCCPQHBPGYCX-NQXXGFSBSA-L |

Isomeric SMILES |

C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O |

Canonical SMILES |

C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving D Ribulose 1 Phosphate 2

Enzymatic Formation of D-Ribulose 1-Phosphate Derivatives

The formation of D-ribulose 1-phosphate derivatives is a key step that channels various precursor molecules into central metabolic routes. These enzymatic conversions are critical for cellular homeostasis and adaptation to different nutritional conditions.

Role in the Methionine Salvage Pathway / Dihydroxyacetone Phosphate (B84403) (DHAP) Shunt

The methionine salvage pathway is essential for regenerating methionine from its byproduct, 5'-methylthioadenosine (MTA), which is produced in large quantities during polyamine and ethylene (B1197577) biosynthesis. tandfonline.com A variation of this pathway, known as the dihydroxyacetone phosphate (DHAP) shunt, metabolizes MTA and another S-adenosylmethionine byproduct, 5'-deoxyadenosine (B1664650) (5'dAdo), into intermediates that can enter central carbon metabolism. osu.eduresearchgate.netnih.govnih.gov

The biosynthesis of 5-Methylthio-D-ribulose 1-phosphate (MTRu-P) is a critical step in the methionine salvage pathway. ymdb.caresearchgate.nethmdb.ca The process begins with the conversion of MTA to 5-methylthioribose-1-phosphate (MTR-1-P). tandfonline.combasys2.cahmdb.ca This reaction is catalyzed by either MTA phosphorylase, which uses inorganic phosphate to cleave the glycosidic bond of MTA, or by a two-step process involving MTA nucleosidase followed by MTR kinase. osu.edunih.gov

Subsequently, the enzyme S-methyl-5-thioribose-1-phosphate isomerase (MtnA) catalyzes the reversible isomerization of the aldose MTR-1-P into the ketose MTRu-P. nih.govchemrxiv.orgwikipedia.orgebi.ac.uk This isomerization is a unique enzymatic reaction as it acts on a phosphate ester. nih.govchemrxiv.org MTRu-P is then further metabolized in the pathway to regenerate methionine. tandfonline.comnih.gov In some organisms, MTRu-P is converted by MTRu-1-P dehydratase to 2,3-diketo-5-methylthiopentyl-1-phosphate. tandfonline.com

Table 1: Key Enzymes in the Biosynthesis of MTRu-P

| Enzyme | Substrate | Product | Pathway |

| MTA phosphorylase | 5'-Methylthioadenosine (MTA) | 5-Methylthioribose-1-phosphate (MTR-1-P) | Methionine Salvage Pathway |

| S-methyl-5-thioribose-1-phosphate isomerase (MtnA) | 5-Methylthioribose-1-phosphate (MTR-1-P) | 5-Methylthio-D-ribulose 1-phosphate (MTRu-P) | Methionine Salvage Pathway |

The biosynthesis of 5-deoxy-D-ribulose 1-phosphate (5dRu-1P) occurs through the DHAP shunt, a pathway that salvages 5'-deoxyadenosine (5'dAdo), a byproduct of radical SAM enzymes. osu.edunih.govnih.gov The initial step involves the conversion of 5'dAdo to 5-deoxy-D-ribose-1-phosphate (5dR-1P). osu.edukarger.com This can be accomplished by a phosphorylase or a kinase. osu.edu

Following its formation, 5dR-1P is isomerized to 5dRu-1P by the enzyme 5-deoxyribose 1-phosphate isomerase (DrdI). karger.comuniprot.org This isomerization is analogous to the conversion of MTR-1-P to MTRu-P in the methionine salvage pathway. karger.com In some cases, the isomerase MtnA from the methionine salvage pathway can promiscuously act on 5dR-1P, though with lower efficiency. karger.com 5dRu-1P is then cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (DHAP) and acetaldehyde, which can be integrated into central metabolism. osu.edunih.govosu.edu A similar pathway exists for the metabolism of 5-fluoro-5-deoxy-D-ribose 1-phosphate, an intermediate in the biosynthesis of organofluorides, which is isomerized to 5-fluoro-5-deoxy-ribulose-1-phosphate. wikipedia.orgnih.govcapes.gov.brrsc.orgrsc.org

Table 2: Key Enzymes in the Biosynthesis of 5dRu-1P

| Enzyme | Substrate | Product | Pathway |

| 5'-Deoxyadenosine phosphorylase / kinase | 5'-Deoxyadenosine (5'dAdo) | 5-Deoxy-D-ribose-1-phosphate (5dR-1P) | DHAP Shunt |

| 5-Deoxyribose 1-phosphate isomerase (DrdI) | 5-Deoxy-D-ribose-1-phosphate (5dR-1P) | 5-Deoxy-D-ribulose 1-phosphate (5dRu-1P) | DHAP Shunt |

Interconversion with Other Ribulose and Pentose (B10789219) Phosphates

D-ribulose 1-phosphate and its derivatives are metabolically linked to other pentose phosphates, particularly those of the pentose phosphate pathway (PPP). These interconversions allow for the integration of carbon from various sources into central metabolic routes.

Isomeric Linkages within the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a major hub of carbohydrate metabolism that generates NADPH and precursors for nucleotide biosynthesis. khanacademy.orgsmpdb.casapientia.ronih.gov The non-oxidative phase of the PPP involves a series of reversible isomerization and transketolase/transaldolase reactions that interconvert various pentose phosphates, including ribose-5-phosphate (B1218738), ribulose-5-phosphate, and xylulose-5-phosphate. smpdb.canih.govgenome.jp These reactions allow the cell to adjust the output of the pathway based on its metabolic needs. For example, excess ribose-5-phosphate can be converted back into glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.orgkhanacademy.orgnih.gov While D-ribulose 1-phosphate is not a direct intermediate of the canonical PPP, the DHAP shunt, through the production of DHAP, provides a link to glycolysis, which is tightly interconnected with the PPP. osu.edusmpdb.ca

Enzymes Catalyzing Reactions of D-Ribulose 1-Phosphate and its Derivatives

The conversion and processing of D-ribulose 1-phosphate derivatives are orchestrated by specific classes of enzymes that ensure the efficient flow of metabolites through the methionine salvage pathway.

The initial steps of the methionine salvage pathway prepare the substrate for the formation of a D-ribulose 1-phosphate derivative. In many bacteria, such as Bacillus subtilis, this begins with the conversion of 5'-methylthioadenosine (MTA) to 5-methylthioribose (MTR). researchgate.netnih.gov Subsequently, 5-methylthioribose kinase (MtnK) catalyzes the phosphorylation of MTR at the C1 position, using ATP as the phosphate donor, to produce 5-methylthioribose 1-phosphate (MTR-1-P). uniprot.orguniprot.orgresearchgate.net This kinase-driven reaction is a key entry point into the pathway. researchgate.net Alternatively, some organisms utilize an MTA phosphorylase that directly converts MTA into MTR-1-P and adenine. researchgate.netnih.gov

Enzyme: 5-methylthioribose kinase (MtnK)

Reaction: 5-methylthioribose + ATP → 5-methylthioribose 1-phosphate + ADP uniprot.org

Function: This phosphorylation step is essential for trapping the intermediate within the cell and preparing it for subsequent isomerization.

| Enzyme Name | Abbreviation | Substrate | Product | Organism Example |

| 5-methylthioribose kinase | MtnK | 5-methylthioribose (MTR) | 5-methylthioribose 1-phosphate (MTR-1-P) | Bacillus subtilis uniprot.org |

| MTA phosphorylase | MtnP | 5'-methylthioadenosine (MTA) | 5-methylthioribose 1-phosphate (MTR-1-P) | Pseudomonas aeruginosa nih.govplos.org |

The conversion from an aldose phosphate to a ketose phosphate is a critical juncture in the pathway, directly leading to the formation of a D-ribulose 1-phosphate derivative. This reaction is catalyzed by 5-methylthioribose-1-phosphate isomerase (MtnA). uniprot.orguni-goettingen.de MtnA facilitates the reversible isomerization of 5-methylthioribose 1-phosphate (MTR-1-P) into 5-methylthioribulose 1-phosphate (MTRu-1-P), which is a derivative of D-ribulose 1-phosphate. tandfonline.comchemrxiv.orghmdb.ca This aldose-ketose isomerization is unique because the phosphate group at the C1 position prevents the typical ring-opening to a free aldehyde structure, necessitating a distinct enzymatic mechanism. tandfonline.comchemrxiv.org

Enzyme: 5-methylthioribose-1-phosphate isomerase (MtnA)

Reaction: 5-methylthioribose 1-phosphate ⇌ 5-methylthioribulose 1-phosphate uniprot.org

Function: This isomerization creates the ketose substrate required for the subsequent cleavage reaction in the pathway.

| Enzyme Name | Abbreviation | Substrate | Product | Organism Example |

| 5-methylthioribose-1-phosphate isomerase | MtnA | 5-methylthioribose 1-phosphate (MTR-1-P) | 5-methylthioribulose 1-phosphate (MTRu-1-P) | Bacillus subtilis tandfonline.com |

Research on MtnA from Bacillus subtilis has determined a Michaelis constant (Km) for MTR-1-P of 138 µM and a maximum reaction velocity (Vmax) of 20.4 µmol min⁻¹ (mg protein)⁻¹. tandfonline.com The optimal conditions for this enzyme are a pH of 8.1 and a temperature of 35°C. tandfonline.com

Following its formation, 5-methylthioribulose 1-phosphate (MTRu-1-P) is processed by a variety of downstream enzymes, including lyases and hydrolases, which differ between organisms. nih.gov

In some anaerobic and facultatively anaerobic bacteria like Rhodospirillum rubrum, a class II aldolase, Ald2, acts as a 5-(methylthio)ribulose-1-phosphate aldolase. nih.govpnas.orgqmul.ac.uk It cleaves MTRu-1-P into two products: glycerone phosphate (dihydroxyacetone phosphate, DHAP) and (2-methylsulfanyl)acetaldehyde. qmul.ac.ukpnas.org

In other organisms, such as Bacillus subtilis, the downstream processing involves a dehydratase. researchgate.netnih.gov MTRu-1-P dehydratase (MtnB) catalyzes the removal of a water molecule from MTRu-1-P to form 2,3-diketo-5-methylthiopentyl-1-phosphate. nih.govwikipedia.org This intermediate is then acted upon by other enzymes, including enolases and phosphatases, to continue the pathway. researchgate.netuniprot.org

| Enzyme Name | Abbreviation | Substrate | Product(s) | Function | Organism Example |

| 5-deoxyribulose 1-phosphate aldolase | Ald2 | 5-methylthioribulose 1-phosphate (MTRu-1-P) | Glycerone phosphate + (2-methylsulfanyl)acetaldehyde | Aldol (B89426) Cleavage | Rhodospirillum rubrum qmul.ac.ukpnas.org |

| 5-methylthioribulose-1-phosphate dehydratase | MtnB | 5-methylthioribulose 1-phosphate (MTRu-1-P) | 2,3-diketo-5-methylthiopentyl-1-phosphate + H₂O | Dehydration | Bacillus subtilis nih.govwikipedia.org |

Thermodynamics and Reaction Equilibria in D-Ribulose 1-Phosphate Transformations

The flow of metabolites through the methionine salvage pathway is governed by the thermodynamic properties of each enzymatic step. The initial phosphorylation by MtnK is an essentially irreversible reaction, driven by the large negative Gibbs free energy change associated with ATP hydrolysis. nih.gov This step commits the substrate to the pathway.

The isomerization of MTR-1-P to MTRu-1-P, catalyzed by MtnA, is a reversible reaction. tandfonline.com Studies with the B. subtilis enzyme have shown an equilibrium constant ([MTRu-1-P]/[MTR-1-P]) of 6, indicating a slight favorability towards the product, MTRu-1-P. tandfonline.com The calculated activation energy for this reaction is 68.7 kJ mol⁻¹. tandfonline.com

Regulation of D Ribulose 1 Phosphate Metabolic Flux

Enzymatic Activity Control: Allosteric Mechanisms and Post-Translational Modifications

The enzymes responsible for the synthesis and conversion of D-ribulose 1-phosphate are subject to precise control through allosteric regulation and post-translational modifications. These mechanisms allow for rapid adjustments in metabolic flux in response to changing cellular conditions.

In some metabolic contexts, the production of D-ribulose 1-phosphate is a key step. For instance, in certain bacterial pathways, L-fucose is metabolized via L-fuculose-1-phosphate to dihydroxyacetone phosphate (B84403) and lactaldehyde. A related pathway can convert D-arabinose to D-ribulose and then to D-ribulose 1-phosphate. In mutants of Klebsiella aerogenes capable of utilizing D-arabinose, it was found that an altered regulatory protein could accept both L-fuculose-1-phosphate and D-ribulose-1-phosphate as inducers for the enzymes of the L-fucose catabolic pathway. nih.gov This suggests a form of cross-regulation where the presence of one phosphorylated sugar can influence the metabolic machinery for another.

Furthermore, enzymes involved in pathways connected to D-ribulose 1-phosphate, such as those in the methionine salvage pathway, are known to be regulated. While direct allosteric regulation of D-ribulose 1-phosphate specific enzymes is not extensively detailed in the provided results, the broader context of interconnected pathways suggests such mechanisms are likely. For example, enzymes in the pentose (B10789219) phosphate pathway, which can intersect with D-ribulose 1-phosphate metabolism, are well-known to be allosterically regulated by intermediates and cofactors. google.comosti.gov

Post-translational modifications also represent a critical layer of control. Phosphorylation is a common modification that can alter enzyme activity. science.gov For instance, the activity of kinases and phosphatases that act on related sugar-phosphates are themselves often regulated by phosphorylation, creating cascades that can amplify or dampen metabolic signals. While specific examples of post-translational modifications directly targeting enzymes of D-ribulose 1-phosphate metabolism are not explicitly detailed, the principle is a fundamental aspect of metabolic regulation.

Gene Expression and Transcriptional Regulation of D-Ribulose 1-Phosphate-Related Enzymes

The abundance of enzymes involved in D-ribulose 1-phosphate metabolism is controlled at the level of gene expression. This transcriptional regulation ensures that the enzymatic machinery is synthesized in appropriate amounts according to the cell's requirements and the availability of substrates.

In bacteria such as E. coli, the genes for the metabolism of uncommon sugars are often organized into operons, allowing for coordinated expression. For the conversion of D-arabinose to D-ribulose 1-phosphate and its subsequent cleavage, the necessary enzymes can be encoded by genes such as fucI (D-arabinose isomerase), fucK (D-ribulokinase), and fucA (D-ribulose-phosphate aldolase). google.com The expression of these genes is typically under the control of a regulatory protein that binds to an operator region on the DNA, thereby controlling transcription.

The induction of these genes often requires the presence of the substrate or a related metabolite. In the case of Klebsiella aerogenes mutants, D-arabinose can induce the enzymes of the L-fucose pathway, indicating that the regulatory systems for different sugar catabolism pathways can sometimes overlap or be adapted. nih.gov In Salmonella, the presence of L-arabinose can repress the expression of virulence genes, an effect that is dependent on its transport into the cell but independent of its metabolism, suggesting a direct role for the sugar in signaling. nih.gov

The table below summarizes some of the key genes and enzymes involved in pathways related to D-ribulose 1-phosphate.

| Gene | Enzyme | Function in Related Pathways | Organism Example |

| fucI | D-arabinose isomerase | Converts D-arabinose to D-ribulose | E. coli google.com |

| fucK | D-ribulokinase | Phosphorylates D-ribulose to D-ribulose 1-phosphate | E. coli google.com |

| fucA | D-ribulose-1-phosphate aldolase (B8822740) | Cleaves D-ribulose 1-phosphate | E. coli google.comgoogle.com |

| araA | L-arabinose isomerase | Converts L-arabinose to L-ribulose | Salmonella nih.gov |

| araB | Ribulokinase | Phosphorylates L-ribulose | Salmonella nih.gov |

| mtrI | Methylthioribose-1-phosphate isomerase | Forms 5-methylthio-ribulose-1-phosphate in the methionine salvage pathway | Rhodospirillum rubrum nih.gov |

Adaptation to Environmental and Cellular Stress Conditions

The metabolism of D-ribulose 1-phosphate and related compounds is also modulated in response to environmental and cellular stress. This adaptation allows cells to survive and function under suboptimal conditions.

One of the key pathways where a derivative of D-ribulose 1-phosphate plays a role is the methionine salvage pathway. This pathway is crucial for recycling the sulfur-containing portion of S-adenosylmethionine (SAM), a molecule involved in numerous cellular processes. genome.jpgenome.jpgenome.jp The flux through this pathway can be adjusted in response to the availability of methionine and the cellular demand for SAM. Under conditions of oxidative stress, the demand for sulfur-containing antioxidants like glutathione (B108866) may increase, indirectly affecting the methionine salvage pathway. researchgate.net

In some bacteria, there are alternative pathways for the synthesis of essential metabolites that can be activated under stress. For instance, in Rhodospirillum rubrum, a shunt in the methionine salvage pathway involving 5-methylthio-D-ribulose 1-phosphate is linked to the biosynthesis of isoprenoids, which are vital for various cellular functions, including stress responses. portlandpress.comnih.gov Disruption of genes in this pathway can affect the organism's ability to utilize certain sulfur sources, highlighting the pathway's importance under specific nutritional stress conditions. nih.gov

Furthermore, exposure to heavy metals like cadmium has been shown to induce a wide-ranging transcriptional response in plants, including the upregulation of genes involved in metal transport and detoxification. d-nb.info Among the responsive genes are those associated with the methionine salvage pathway, suggesting a role for this pathway in mitigating heavy metal stress. researchgate.netd-nb.info This indicates that the regulation of metabolic pathways involving D-ribulose 1-phosphate derivatives is integrated into the broader cellular stress response network.

| Stress Condition | Affected Pathway | Observed Response | Potential Implication for D-Ribulose 1-Phosphate Flux |

| Oxidative Stress | Methionine Salvage Pathway | Increased demand for sulfur-containing compounds. researchgate.net | Potential modulation of flux to regenerate methionine for antioxidant synthesis. |

| Nutritional Stress (Sulfur Limitation) | Methionine Salvage Pathway / Isoprenoid Biosynthesis Shunt | Activation of alternative pathways to utilize available sulfur sources. nih.govportlandpress.com | Increased flux through the pathway involving 5-methylthio-D-ribulose 1-phosphate. |

| Heavy Metal (Cadmium) Exposure | Methionine Salvage Pathway | Upregulation of genes in the pathway. d-nb.info | Potential role in detoxification and stress mitigation. |

Physiological and Biological Significance of D Ribulose 1 Phosphate 2

Contribution to Central Carbon Metabolism and Energy Homeostasis

A notable pathway involving a related compound, ribulose-1,5-bisphosphate, has been identified in halophilic archaea, which provides a potential route for the generation of dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in glycolysis. This pathway involves a unique ribulose-1-phosphate aldolase (B8822740). This enzyme facilitates the conversion of the ribose moiety of guanosine into DHAP and ethylene (B1197577) glycol nih.gov. While this specific pathway utilizes ribulose-1,5-bisphosphate, it highlights a biochemical mechanism for cleaving a ribulose phosphate to yield a glycolytic intermediate.

The integration of DHAP into glycolysis is a well-established process. DHAP is readily isomerized to glyceraldehyde 3-phosphate (G3P) by the enzyme triosephosphate isomerase. Both DHAP and G3P are central intermediates in the preparatory phase of glycolysis, ultimately leading to the production of pyruvate and the net generation of ATP and NADH.

Table 1: Key Enzymes and Reactions in the Glycolytic Integration of DHAP

| Enzyme | Reaction | Pathway |

| Ribulose-1-phosphate aldolase (in some archaea) | Ribulose-1,5-bisphosphate → Dihydroxyacetone phosphate + Glycolaldehyde | Pentose (B10789219) Degradation |

| Triosephosphate Isomerase | Dihydroxyacetone phosphate ⇌ Glyceraldehyde 3-phosphate | Glycolysis |

| Aldolase | Fructose 1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + Glyceraldehyde 3-phosphate | Glycolysis/Gluconeogenesis |

This table is interactive. Click on the headers to sort.

While D-ribulose 1,5-bisphosphate is the primary acceptor of carbon dioxide in the Calvin cycle for carbon fixation in photosynthetic organisms, the broader metabolism of pentose phosphates, including derivatives of D-ribulose, is fundamental to biomass production. The carbon skeletons derived from these pathways are precursors for the synthesis of essential biomolecules.

The ribulose monophosphate (RuMP) pathway, found in various bacteria and archaea, is a key route for formaldehyde fixation and its assimilation into cellular biomass oup.comtandfonline.com. In this pathway, formaldehyde condenses with ribulose 5-phosphate, a close relative of D-ribulose 1-phosphate, to form a hexulose 6-phosphate, which is then converted to intermediates of central metabolism that can be used for biosynthesis.

Specialized Roles in Microbial Metabolism and Nutrient Cycling

D-ribulose 1-phosphate and its related compounds play specialized roles in the metabolic diversity of microorganisms, particularly in archaea and methylotrophic bacteria.

In some archaea, a novel metabolic pathway has been identified that involves the reverse reaction of the ribulose monophosphate pathway for the biosynthesis of pentose phosphates oup.com. This highlights the metabolic flexibility of these organisms and the central role of ribulose phosphates in their carbon metabolism. Furthermore, a unique nucleoside degradation pathway in halophilic archaea utilizes a series of enzymatic steps, including the action of a ribulose-1-phosphate aldolase, to break down the ribose part of guanosine nih.gov.

Methylotrophic bacteria, which can utilize single-carbon compounds as their sole source of carbon and energy, employ the ribulose monophosphate (RuMP) pathway for carbon assimilation wikipedia.org. This pathway is essential for these organisms to convert formaldehyde into cellular material.

Broader Metabolic Network Interactions and Regulatory Signaling

The metabolism of phosphorylated sugars is tightly regulated and integrated into the broader metabolic network of the cell. While specific regulatory roles for D-ribulose 1-phosphate are not extensively documented, the phosphate group itself can act as a signaling molecule. Changes in the intracellular concentrations of phosphorylated intermediates can modulate the activity of various enzymes and signaling pathways nih.govresearchgate.netnih.gov.

The interplay between the pentose phosphate pathway and glycolysis is a critical regulatory node in cellular metabolism. The flux through these pathways is controlled by the cellular demand for NADPH, ribose-5-phosphate (B1218738) for nucleotide biosynthesis, and ATP. The interconversion of pentose phosphates, including ribulose 5-phosphate, allows the cell to adapt to different metabolic needs.

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Characterization and Structural Biology of D-Ribulose 1-Phosphate and its Binding Proteins

Understanding the three-dimensional structure of D-ribulose 1-phosphate and the enzymes that bind to it is fundamental to elucidating its biological function. Spectroscopic and structural biology techniques provide atomic-level insights into these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution, providing valuable information about the connectivity and spatial arrangement of atoms. For phosphate-containing compounds like D-ribulose 1-phosphate, both ¹H, ¹³C, and ³¹P NMR are employed.

¹H and ¹³C NMR: These techniques are used to determine the carbon framework and the stereochemistry of the sugar moiety. ufrgs.brresearchgate.net The chemical shifts and coupling constants of the proton and carbon nuclei provide information about their chemical environment and dihedral angles, allowing for the assignment of the relative configuration of the chiral centers. nih.govacs.org For instance, the coupling constants between adjacent protons (e.g., J₁,₂) can help confirm the anomeric configuration (α or β) of the ribose ring. researchgate.net

³¹P NMR: This is particularly useful for studying phosphorylated metabolites. wikipedia.orgtrilinkbiotech.com The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment, which is influenced by factors such as pH and binding to enzymes. nih.govannualreviews.org ³¹P NMR can confirm the presence of the phosphate (B84403) group at the C1 position and can be used to monitor enzymatic reactions involving the transfer or removal of this phosphate group. nih.govannualreviews.org NMR has been used to confirm the binding of the related D-ribulose 5-phosphate to the enzyme AlnA, demonstrating the utility of this technique in studying interactions with binding proteins. pnas.org

The following table provides an example of typical NMR data that could be expected for a ribose derivative, illustrating the kind of information obtained from such experiments.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 | ~5.2 | C1: ~103 |

| H2 | ~4.3 | C2: ~67 |

| H3 | ~4.1 | C3: ~78 |

| H4 | ~4.0 | C4: ~84 |

| H5 | ~3.9 | C5: ~73 |

| Note: These are approximate chemical shifts for D-ribulose 5-phosphate and are provided for illustrative purposes. Actual values for D-ribulose 1-phosphate would vary. |

To understand how D-ribulose 1-phosphate is recognized and processed by enzymes, high-resolution structural information of the enzyme-substrate complex is required. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for obtaining this information.

X-ray Crystallography: This technique has been instrumental in determining the three-dimensional structures of enzymes that interact with D-ribulose 1-phosphate, such as L-fuculose-1-phosphate aldolase (B8822740) (FucA). nih.govnih.govnih.gov FucA from Escherichia coli has been shown to catalyze the reversible cleavage of D-ribulose 1-phosphate. uniprot.org Crystallographic studies of FucA have revealed the architecture of the active site, the coordination of a catalytic zinc ion, and the specific amino acid residues involved in binding the phosphate group and the sugar moiety of the substrate. nih.govebi.ac.uk These studies provide a static picture of the enzyme's structure, which can be used to infer the catalytic mechanism. nih.gov To date, numerous structures of L-fuculose-phosphate aldolase have been solved and are available in the Protein Data Bank (PDB). wikipedia.org

Cryo-Electron Microscopy (Cryo-EM): While X-ray crystallography has been highly successful, cryo-EM is an emerging technique that is particularly useful for large protein complexes and molecules that are difficult to crystallize. Although specific cryo-EM studies focused on D-ribulose 1-phosphate binding proteins are not widely reported, this methodology holds the potential to capture these enzymes in different conformational states, providing a more dynamic view of their function.

The table below summarizes key structural features of L-fuculose-1-phosphate aldolase from Thermus thermophilus HB8, an enzyme known to act on D-ribulose 1-phosphate.

| Parameter | Value |

| Enzyme | L-fuculose-1-phosphate aldolase (FucA) |

| Organism | Thermus thermophilus HB8 |

| Molecular Weight | 21,591 Da per subunit |

| Quaternary Structure | Tetramer |

| Space Group | P4 |

| Unit Cell Parameters | a = b = 100.94 Å, c = 45.87 Å |

| Resolution | 1.9 Å |

| Data sourced from preliminary X-ray crystallographic studies of FucA. nih.gov |

Enzymatic Assay Development and Kinetic Parameter Determination

To quantify the activity of enzymes that metabolize D-ribulose 1-phosphate and to understand their efficiency, robust enzymatic assays are essential. These assays are often coupled to spectrophotometric methods that monitor the change in absorbance of a reporter molecule over time.

A common strategy involves coupling the reaction of interest to one or more subsequent enzymatic reactions that result in the oxidation or reduction of a nicotinamide (B372718) cofactor, such as NADH or NADPH, which can be monitored at 340 nm. fishersci.comsigmaaldrich.com For an enzyme that consumes D-ribulose 1-phosphate, the decrease in its concentration or the increase in the concentration of a product can be measured.

Once an assay is established, it can be used to determine key kinetic parameters of the enzyme, such as:

Michaelis Constant (KM): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It provides an indication of the affinity of the enzyme for its substrate. libretexts.orglibretexts.org

Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.orglibretexts.org

Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. libretexts.org

| Kinetic Parameter | Definition | Significance |

| KM | Substrate concentration at ½ Vmax | Reflects the affinity of the enzyme for the substrate. A lower KM indicates a higher affinity. |

| Vmax | Maximum reaction velocity | The theoretical maximum rate of the reaction. |

| kcat | Turnover number | Measures the catalytic efficiency of an enzyme. |

| kcat/KM | Specificity constant | Represents the overall catalytic efficiency of an enzyme for a particular substrate. |

Genetic Manipulation and Pathway Engineering Techniques

Investigating the in vivo role of D-ribulose 1-phosphate and its associated metabolic pathways often involves the genetic manipulation of model organisms like Escherichia coli. Techniques such as the creation of deletion mutants and the use of reporter gene fusions are central to these studies.

Deletion Mutants: By deleting the gene that codes for an enzyme in a pathway involving D-ribulose 1-phosphate, researchers can observe the resulting physiological and metabolic consequences. The accumulation of D-ribulose 1-phosphate or a decrease in downstream metabolites can confirm the function of the deleted gene.

LacZ Fusion Assays: To study the regulation of genes involved in D-ribulose 1-phosphate metabolism, their promoter regions can be fused to a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase. nih.govnih.gov The expression of β-galactosidase, which can be easily measured with a colorimetric assay, then serves as a proxy for the transcriptional activity of the gene of interest under different conditions. This approach has been widely used to understand the regulation of operons involved in carbohydrate metabolism. nih.gov

These genetic tools are not only for studying existing pathways but also for engineering novel pathways for the biosynthesis of valuable chemicals.

Isotopic Labeling and Metabolomics for Flux Analysis

To understand the flow of metabolites through a pathway (i.e., metabolic flux), techniques involving isotopic labeling are employed. wikipedia.org ¹³C-based metabolic flux analysis (MFA) is a powerful method for quantifying intracellular metabolic fluxes. creative-proteomics.comnih.govresearchgate.net

In a typical ¹³C-MFA experiment, cells are fed a substrate that is enriched with the stable isotope ¹³C, such as [¹³C]-glucose. nih.gov As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including D-ribulose 1-phosphate, and ultimately into biomass components like proteinogenic amino acids. researchgate.net

The distribution of ¹³C in these metabolites is then measured using techniques like mass spectrometry (MS) or NMR. creative-proteomics.comresearchgate.net By analyzing these labeling patterns and using a stoichiometric model of the metabolic network, the rates of individual reactions in the network can be calculated. nih.govnih.gov This provides a quantitative understanding of how carbon is partitioned between different pathways, such as glycolysis and the pentose (B10789219) phosphate pathway, where ribulose phosphates are key intermediates. mdpi.commdpi.comresearchgate.net

| Technique | Principle | Application to D-ribulose 1-phosphate |

| Isotopic Labeling | Use of stable isotopes (e.g., ¹³C) to trace the fate of atoms through metabolic pathways. | Tracing the carbon atoms from a labeled source (e.g., glucose) to D-ribulose 1-phosphate. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the isotopic enrichment of metabolites. | Quantifying the amount of ¹³C incorporated into D-ribulose 1-phosphate and its derivatives. |

| Metabolic Flux Analysis (MFA) | A computational method that uses isotopic labeling data to calculate reaction rates in a metabolic network. | Determining the rate of synthesis and consumption of D-ribulose 1-phosphate in vivo. |

Evolutionary Aspects and Future Research Frontiers

Phylogenetic Analysis of D-Ribulose 1-Phosphate-Converting Enzymes Across Domains of Life

The enzymes responsible for the interconversion of D-ribulose 1-phosphate are part of the broader pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental component of cellular metabolism with ancient evolutionary roots. nih.govcam.ac.uk The biochemical reactions of the PPP are thought to have originated in a pre-enzymatic world, with metal-catalyzed sugar phosphate interconversions occurring in the prebiotic Archean ocean. nih.gov

The enzymes that directly interact with ribulose phosphates, such as isomerases and epimerases, are found across all domains of life: Bacteria, Archaea, and Eukarya. nih.govasm.orgmdpi.com For instance, ribulose-5-phosphate 3-epimerase (RPE), which catalyzes the interconversion of ribulose-5-phosphate and xylulose-5-phosphate, shows a high degree of sequence conservation in photosynthetic organisms. hhu.de While direct phylogenetic analysis of D-ribulose 1-phosphate specific enzymes is limited in the provided research, the study of related enzymes offers significant insights.

For example, L-fuculose-1-phosphate aldolase (B8822740), a class II aldolase found in bacteria, catalyzes a reaction similar to the potential aldol (B89426) cleavage of D-ribulose 1-phosphate. scispace.com Phylogenetic analysis of aldolases reveals a clear distinction between Class I and Class II enzymes, which are found in different organisms and employ different catalytic mechanisms. frontiersin.org Class I aldolases are typically found in animals and higher plants, while Class II aldolases are present in prokaryotes and lower eukaryotes. scispace.com A novel thermostable Class II aldolase isolated from a natural sample showed homology to archaeal ribulose-5-phosphate 4-epimerase, suggesting a deep evolutionary link between these enzyme families. scispace.combiotech-asia.org

Comparative genomics has further illuminated the evolution of pathways involving ribulose phosphates. A study of microbial genomes revealed that the acquisition of the Calvin cycle, which utilizes ribulose-1,5-bisphosphate, is associated with the presence of a conserved operon of genes including aldolase, transketolase, ribulose-phosphate 3-epimerase, and ribose-5-phosphate (B1218738) isomerase. nih.govdiva-portal.org This suggests a coordinated evolution of these enzymes to support carbon fixation.

The table below summarizes the distribution of key enzyme families involved in ribulose phosphate metabolism across the domains of life.

| Enzyme Family | Domain | Key Characteristics |

| Ribose-5-Phosphate Isomerase (RPI) | Archaea, Bacteria, Eukarya | Ubiquitous enzyme involved in both the pentose phosphate pathway and the Calvin cycle. hhu.de |

| Ribulose-5-Phosphate 3-Epimerase (RPE) | Archaea, Bacteria, Eukarya | Catalyzes the reversible interconversion of ribulose-5-phosphate and xylulose-5-phosphate. hhu.de |

| Fructose-1,6-bisphosphate Aldolase (FBA) | Archaea, Bacteria, Eukarya | Exists as Class I (Schiff-base intermediate) and Class II (metal-dependent) enzymes with distinct phylogenetic lineages. frontiersin.org |

| L-fuculose-1-phosphate aldolase | Bacteria | A class II aldolase with potential promiscuous activity on other sugar phosphates. scispace.com |

Metabolic Engineering Strategies for Enhanced Production or Degradation of D-Ribulose 1-Phosphate Derivatives

Metabolic engineering efforts have often targeted the pentose phosphate pathway to enhance the production of valuable compounds derived from its intermediates. sci-hub.se These strategies typically involve redirecting carbon flux towards desired products by overexpressing key enzymes, deleting competing pathways, or introducing heterologous genes. sci-hub.se

One prominent example is the production of riboflavin (B1680620) (vitamin B2) in Bacillus subtilis. The biosynthesis of riboflavin uses ribulose-5-phosphate as a precursor. nih.gov Metabolic engineering strategies to increase riboflavin yield have focused on enhancing the flux through the pentose phosphate pathway to increase the supply of ribulose-5-phosphate. nih.gov

Similarly, the production of biofuels has been a major target for metabolic engineering of the PPP. sci-hub.se By manipulating the expression of enzymes within the pathway, researchers can increase the availability of precursors for biofuels. For instance, in cyanobacteria, expressing glucose transporters and utilizing the oxidative pentose phosphate pathway has been shown to enable the synthesis of D-ribulose-1,5-bisphosphate, a key intermediate in carbon fixation, and subsequently the production of biofuels like 2,3-butanediol (B46004). frontiersin.org

The regeneration of ribulose-1,5-bisphosphate (RuBP), a derivative of D-ribulose 1-phosphate, is a critical step in the Calvin cycle and a target for improving photosynthetic efficiency. rsc.org Overexpression of enzymes like sedoheptulose-1,7-bisphosphatase (SBPase) and fructose-1,6-bisphosphate aldolase has been shown to enhance RuBP regeneration and, consequently, carbon fixation. nih.gov

The following table details some metabolic engineering strategies involving the pentose phosphate pathway and its derivatives.

| Target Product | Organism | Strategy | Outcome | Reference(s) |

| Riboflavin | Bacillus subtilis | Enhancing the pentose phosphate pathway to increase ribulose-5-phosphate supply. | Increased riboflavin production. | nih.gov |

| 2,3-butanediol | Cyanobacteria | Expression of glucose transporters and utilization of the oxidative pentose phosphate pathway for D-ribulose-1,5-bisphosphate synthesis. | Production of 2,3-butanediol in both light and dark conditions. | frontiersin.org |

| Enhanced Photosynthesis | Tobacco | Co-overexpression of sedoheptulose-1,7-bisphosphatase and fructose-1,6-bisphosphate aldolase. | Enhanced photosynthesis and yield. | nih.gov |

| L-Ribulose | Lactobacillus plantarum | Use of a ribulokinase-deficient mutant to accumulate L-ribulose from L-arabinose. | High yields of L-ribulose when complexed with borate. | researchgate.net |

Identification of Novel Biochemical Roles and Regulatory Mechanisms

Beyond its established role as a metabolic intermediate, there is growing evidence that sugar phosphates, including derivatives of D-ribulose, play crucial roles in cellular signaling and regulation. nih.govnih.govsemanticscholar.orgfrontiersin.orgnih.gov

Sugars and their phosphorylated forms can act as signaling molecules that modulate gene expression and control developmental processes in plants. nih.govsemanticscholar.org The partitioning of glucose-6-phosphate between the cytosol and plastids, for example, has been shown to modulate seedling development and the response to exogenous sugars. nih.govsemanticscholar.org This highlights the intricate regulatory networks in which sugar phosphates participate.

The regulation of the pentose phosphate pathway itself is complex, involving allosteric control and feedback inhibition. nih.govnih.govbiomolther.org Glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the oxidative PPP, is allosterically stimulated by NADP+ and inhibited by NADPH. wikipedia.org The reversible nature of the non-oxidative branch of the PPP allows it to adapt to the metabolic needs of the cell, either producing pentose phosphates for biosynthesis or funneling them back into glycolysis. nih.govbiomolther.org

Recent research has also uncovered novel roles for intermediates that are structurally related to D-ribulose 1-phosphate. For instance, 2'-carboxy-D-arabinitol 1-phosphate (CA1P), a naturally occurring inhibitor of RuBisCO, plays a role in the light-dependent regulation of photosynthesis. nih.gov The metabolism of CA1P represents a previously unknown carbon pathway in photosynthesis, indicating that there is still much to learn about the regulation of carbon fixation. nih.gov

Furthermore, the discovery of a pentose bisphosphate pathway in archaea, which involves the conversion of α-d-ribosyl 1,5-bisphosphate to ribulose 1,5-bisphosphate, suggests that this and related compounds may have more widespread roles in metabolism than previously thought. asm.org This pathway is found broadly among archaea and appears to be confined to this domain. asm.org

The study of D-ribose metabolism and its link to diseases like diabetes mellitus has also brought attention to the broader implications of pentose sugar metabolism. nih.gov Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate, which then enters the non-oxidative phase of the PPP. nih.gov This highlights the interconnectedness of different metabolic pathways and the potential for dietary components to influence cellular processes.

Future research will likely uncover more intricate regulatory mechanisms and novel functions for D-ribulose 1-phosphate and other sugar phosphates, further expanding our understanding of their importance in cellular physiology and evolution.

Q & A

Basic Research Questions

Q. What are the primary methodologies for detecting and quantifying D-ribulose 1-phosphate(2-) in metabolic pathways?

- Answer : Detection and quantification typically involve analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for high sensitivity, nuclear magnetic resonance (NMR) for structural elucidation, and enzymatic assays coupled with spectrophotometry to measure reaction kinetics. Isotopic labeling (e.g., ¹³C or ³²P) can trace metabolic flux in pathways. For example, LC-MS is effective in distinguishing D-ribulose 1-phosphate(2-) from isomers like D-xylulose 1-phosphate, while enzymatic assays using purified FucA1 can confirm cleavage products like glycolaldehyde .

Q. How can researchers synthesize D-ribulose 1-phosphate(2-) in vitro for experimental studies?

- Answer : Synthesis often involves chemical phosphorylation of D-ribulose using phosphorylating agents (e.g., ATP-dependent kinases) or enzymatic conversion from precursors like L-arabitol or adonitol. For instance, enzymatic pathways in Sinorhizobium meliloti can be mimicked by isolating ribitol dehydrogenase and ribulokinase to produce D-ribulose 1-phosphate(2-) from adonitol. Purity is verified via HPLC or ion-exchange chromatography .

Q. What role does D-ribulose 1-phosphate(2-) play in central carbon metabolism?

- Answer : It acts as a key intermediate in pentose phosphate pathways and microbial catabolic pathways, such as L-arabitol and adonitol utilization. In E. coli, FucA homologs cleave D-ribulose 1-phosphate(2-) into glycolaldehyde and dihydroxyacetone phosphate, feeding into glycolysis. Its role in methylglyoxal detoxification pathways has also been hypothesized .

Advanced Research Questions

Q. How can contradictory findings regarding the functional role of D-ribulose 1-phosphate(2-) in bacterial catabolic pathways be resolved?

- Answer : Contradictions (e.g., inability of rbtB/rbtC mutants to utilize adonitol despite pathway predictions) require multi-omics validation :

- Genetic knockout models to test pathway redundancy.

- Enzyme kinetics assays (e.g., Kₘ and Vₘₐₓ measurements) to confirm substrate specificity of FucA1.

- ¹³C metabolic flux analysis to track carbon flow.

Discrepancies may arise from uncharacterized transporters or regulatory elements, necessitating RNA-seq or proteomic profiling .

Q. What experimental strategies are recommended to validate the substrate specificity of enzymes like FucA1 towards D-ribulose 1-phosphate(2-)?

- Answer :

- Recombinant enzyme purification followed by in vitro activity assays with potential substrates (e.g., D-ribulose 1-phosphate(2-), fuculose 1-phosphate).

- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity.

- X-ray crystallography or cryo-EM to resolve active-site interactions.

For example, FucA1 in S. meliloti showed 48% identity with E. coli FucA but required experimental validation to confirm activity .

Q. How should researchers design isotopic labeling studies to trace D-ribulose 1-phosphate(2-) flux in complex metabolic networks?

- Answer : Use uniform ¹³C-labeled precursors (e.g., ¹³C-L-arabitol) and track incorporation via LC-MS/MS or 2D NMR . For time-resolved flux analysis, employ pulse-chase experiments with ³²P-labeled phosphate. Data interpretation requires computational tools like Metabolite Dilution Network Analysis (MDNA) to distinguish parallel pathways .

Q. What statistical methods are appropriate for analyzing kinetic data in D-ribulose 1-phosphate(2-)-related enzymatic studies?

- Answer :

- Michaelis-Menten nonlinear regression to derive Kₘ and Vₘₐₓ.

- Lineweaver-Burk plots for competitive/non-competitive inhibition studies.

- ANOVA or t-tests for comparing mutant vs. wild-type enzyme activities.

Replicate experiments (n ≥ 3) and report confidence intervals to ensure robustness .

Methodological Best Practices

Q. How to structure the "Methods" section for studies involving D-ribulose 1-phosphate(2-) to ensure reproducibility?

- Answer :

- Specify source and purity of chemicals (e.g., ≥95% purity via HPLC).

- Detail chromatography conditions (column type, mobile phase, detection wavelength).

- Include enzyme assay protocols (buffer composition, temperature, reaction time).

- For genetic constructs, provide NCBI accession numbers of genes and plasmid maps.

Follow guidelines from journals like Pharmaceutical Research for rigor .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about D-ribulose 1-phosphate(2-)-related pathways?

- Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Access to isotopic tracers and knockout strains.

- Novel : Exploring understudied pathways (e.g., methylglyoxal detoxification).

- Relevant : Linking microbial metabolism to biotechnological applications.

For clinical connections, use PICO (Population: gut microbiota; Intervention: pathway modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.